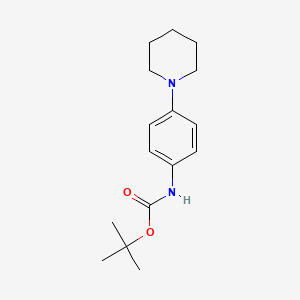

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate

CAS No.: 1082022-31-8

Cat. No.: VC2943365

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082022-31-8 |

|---|---|

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | tert-butyl N-(4-piperidin-1-ylphenyl)carbamate |

| Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) |

| Standard InChI Key | DAIQMNDLTPMGNQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 |

Introduction

Tert-butyl N-(4-piperidin-1-ylphenyl)carbamate is a chemical compound that belongs to the carbamate class, featuring a piperidine ring attached to a phenyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development. The synthesis typically involves protecting the amine group on 4-piperidinoaniline with a tert-butyl carbamate (Boc) group .

Biological Activity and Applications

While specific biological activities of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, carbamate derivatives are often explored for their anti-inflammatory, antimicrobial, and neuroprotective properties .

Research Findings and Potential Therapeutic Targets

Research on similar carbamate compounds suggests that they can interact with various biological targets, including enzymes and receptors. These interactions may lead to modulation of enzyme activity or inhibition, which is crucial for developing therapeutics targeting specific biological pathways .

Comparison with Similar Compounds

Tert-butyl N-(4-piperidin-1-ylphenyl)carbamate shares structural similarities with other carbamate derivatives, which have been investigated for diverse applications:

| Compound | Structural Features | Potential Applications |

|---|---|---|

| Tert-butyl (4-(piperidin-2-yl)phenyl)carbamate | Piperidine ring at different position | Drug design, interaction with neurotransmitter receptors |

| Tert-butyl (3-(piperidin-1-yl)phenyl)carbamate | Piperidine ring at different position | Potential use as a selective serotonin reuptake inhibitor |

| Tert-butyl (4-(piperidin-4-yl)phenyl)carbamate | Similar structure with variation in piperidine position | Investigated for antimicrobial properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume